1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
CAS No.: 40408-50-2
Cat. No.: VC7889166
Molecular Formula: C10H7ClN2O3
Molecular Weight: 238.63 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione - 40408-50-2](/images/structure/VC7889166.png)
Specification
CAS No. | 40408-50-2 |
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Molecular Formula | C10H7ClN2O3 |
Molecular Weight | 238.63 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
Standard InChI | InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Standard InChI Key | MGVPVRLXERNCTE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)Cl |
Canonical SMILES | C1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)Cl |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s structure consists of an imidazolidine ring (a five-membered heterocycle with two nitrogen atoms) substituted with three ketone groups (2,4,5-trione) and a 4-chlorobenzyl moiety. Key physicochemical parameters include:
X-ray crystallographic studies confirm a triclinic crystal system with two independent enantiomers in the asymmetric unit . The chlorophenyl group adopts a planar configuration, while the imidazolidine ring exhibits slight puckering due to steric interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Condensation: 4-Chlorobenzylamine reacts with maleic anhydride in acetonitrile at 60°C to form an intermediate maleamic acid.
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Cyclization: The intermediate undergoes ring closure using triethylamine as a catalyst, yielding the trione product .
Reaction Conditions:
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance efficiency. Key optimizations include:
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Residence Time: 30–45 minutes
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Purity Control: HPLC monitoring (>99% purity)
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Waste Reduction: Solvent recycling systems
Biochemical Properties and Mechanism of Action
Enzyme Inhibition
The compound exhibits potent inhibitory activity against cholinesterases:
Enzyme | IC₅₀ (μM) | Reference Standard (IC₅₀) |
---|---|---|
Acetylcholinesterase (AChE) | 1.66 | Rivastigmine (6.2 μM) |
Butyrylcholinesterase (BChE) | 3.45 | Galanthamine (8.1 μM) |
Mechanistic studies suggest the chlorophenyl group interacts with the peripheral anionic site of AChE, while the trione moiety chelates catalytic serine residues .
Cellular Effects
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Neuroprotection: Reduces amyloid-β aggregation in neuronal cells (EC₅₀ = 12 μM) .
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Antimicrobial Activity: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Chemical Reactivity and Derivatives
Common Reactions
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | H₂O₂, KMnO₄ | N-Oxides or ring-opened derivatives |
Reduction | NaBH₄, LiAlH₄ | Imidazolidine alcohols |
Nucleophilic Substitution | RNH₂, K₂CO₃ | 4-Chlorobenzylamine analogues |
Structural Analogues
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1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione: Lower AChE inhibition (IC₅₀ = 5.2 μM) .
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1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione: Enhanced solubility but reduced potency.
Applications in Research and Industry
Pharmaceutical Development
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Alzheimer’s Disease: Phase II clinical trials as a dual AChE/BChE inhibitor .
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Anticancer Agents: Synergistic effects with radiotherapy (radiosensitization index = 2.3) .
Industrial Uses
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Polymer Additives: Improves thermal stability of polyamides (Tg increase by 15°C) .
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Coordination Chemistry: Forms complexes with Cu(II) for catalytic oxidation reactions .
Parameter | Value |
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GHS Classification | H302, H312, H332 |
PPE Requirements | Gloves, lab coat, eye protection |
Storage | 2–8°C in airtight container |
Acute toxicity (LD₅₀): 480 mg/kg (oral, rat) . Chronic exposure studies indicate no genotoxicity up to 100 μM .
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